6-Bromo-3-fluoro-2-hydroxybenzaldehyde
Overview
Description
6-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-amino-4-bromo-6-fluorophenol with chloral in an appropriate solvent to form 2-(2-bromo-4-fluorophenoxymethyl)phenol. This intermediate is then reacted with sodium hypochlorite and germanium trichloride under alkaline conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-Bromo-3-fluoro-2-hydroxybenzoic acid.
Reduction: 6-Bromo-3-fluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoro-2-hydroxybenzaldehyde
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 2-Fluoro-3-hydroxybenzaldehyde
Uniqueness
6-Bromo-3-fluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the hydroxyl and aldehyde groups, makes it a versatile compound for various chemical transformations and applications .
Biological Activity
6-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents along with a hydroxyl group, presents a promising scaffold for the development of novel therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 219.01 g/mol. The compound features an aldehyde functional group, which is reactive and can participate in various chemical reactions such as oxidation and reduction.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.01 g/mol |
Boiling Point | Not available |
Purity | Typically >97% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially modulating their functions. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. This includes potential applications in developing new antibiotics or antifungal agents.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. It may act as a selective kinase inhibitor, targeting enzymes involved in cancer cell survival and growth.
- Anti-inflammatory Effects : Research suggests that derivatives can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory therapies.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anticancer Activity : A study published in Molecules showed that modifications to the benzaldehyde scaffold could enhance its potency as a kinase inhibitor, demonstrating effective inhibition of cancer cell lines in vitro .
- Investigation into Antimicrobial Properties : Another research effort highlighted the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Table 2: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Inhibits cancer cell proliferation | |
Anti-inflammatory | Modulates inflammatory pathways |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving brominated and fluorinated precursors. The resulting derivatives are being explored for enhanced biological activity.
Table 3: Synthetic Methods for Derivatives
Method | Description |
---|---|
Nucleophilic Substitution | Reactions using amines or thiols |
Oxidation | Using potassium permanganate to form carboxylic acids |
Reduction | Sodium borohydride used to reduce aldehydes to alcohols |
Properties
IUPAC Name |
6-bromo-3-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLFMAOPJHXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.